(trans-4-Aminocyclohexyl)-4-morpholinylmethanone
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of this compound is fundamentally defined by the presence of two distinct heterocyclic systems connected through a carbonyl bridge. The compound features a cyclohexane ring bearing an amino substituent in the trans-4 position, which is linked via a methanone functional group to a morpholine ring at the 4-position. This structural arrangement creates a molecular framework with a molecular formula that incorporates carbon, hydrogen, nitrogen, and oxygen atoms in a specific spatial configuration that determines the compound's chemical and physical properties.
The stereochemical configuration of the trans-4-aminocyclohexyl moiety plays a crucial role in defining the overall molecular geometry. In cyclohexane derivatives, the trans configuration indicates that the amino group and the methanone substituent occupy positions on opposite faces of the cyclohexane ring. This arrangement contrasts with the cis configuration, where both substituents would be located on the same face of the ring. The trans stereochemistry in cyclohexyl systems typically results in a more extended molecular conformation, as the substituents adopt positions that minimize steric interactions while maintaining optimal orbital overlap for bonding interactions.
The morpholine ring system in the compound adopts a chair conformation similar to that observed in related morpholine derivatives. Studies of morpholine-containing compounds have demonstrated that the oxygen atom in the morpholine ring introduces specific electronic and conformational characteristics that influence the overall molecular behavior. The morpholine ring exhibits a preference for chair conformations that minimize ring strain while optimizing the positioning of the nitrogen atom for potential hydrogen bonding or other intermolecular interactions.
The carbonyl bridge connecting the two ring systems represents a critical structural feature that influences both the electronic properties and conformational flexibility of the molecule. The methanone functional group introduces planarity around the carbonyl carbon, creating a region of reduced conformational flexibility while simultaneously providing a site for potential hydrogen bonding interactions. The carbonyl group also serves as an electron-withdrawing moiety that can influence the electronic distribution throughout the molecular framework.
Comparative Analysis of Cis-Trans Isomerism in Cyclohexyl-Morpholine Derivatives
The analysis of cis-trans isomerism in cyclohexyl-morpholine derivatives reveals significant differences in molecular properties and behavior between stereoisomeric forms. In the context of this compound, the trans configuration represents one of two possible stereochemical arrangements, with the alternative cis isomer exhibiting distinctly different spatial characteristics. The fundamental distinction between these isomers lies in the relative positioning of the amino group and the morpholinylmethanone substituent on the cyclohexane ring.
Comparative studies of related trans-4-aminocyclohexyl derivatives have demonstrated that the trans configuration typically results in lower steric hindrance compared to the corresponding cis isomers. In the trans arrangement, the amino group and the methanone bridge occupy axial and equatorial positions alternately, depending on the chair conformation of the cyclohexane ring. This positioning pattern reduces unfavorable 1,3-diaxial interactions that would be more prominent in certain cis configurations.
The conformational behavior of cyclohexane rings in these derivatives follows established principles of chair-chair interconversion, where the ring can adopt different chair conformations with varying energy profiles. In the trans-4-aminocyclohexyl system, the two possible chair conformations place the substituents in different axial-equatorial arrangements. The preferred conformation typically minimizes steric interactions while maintaining favorable electronic interactions between the substituents and the ring system.
Morpholine-containing derivatives exhibit specific conformational preferences that are influenced by the presence of both nitrogen and oxygen heteroatoms in the six-membered ring. The morpholine ring tends to adopt chair conformations that position the nitrogen atom in a manner that optimizes its participation in hydrogen bonding or other intermolecular interactions. The combination of the trans-4-aminocyclohexyl moiety with the morpholine system creates a molecular architecture with multiple conformational possibilities that can be analyzed through computational and experimental methods.
Experimental investigations of related compounds have provided insights into the relative stability and properties of different stereoisomeric forms. Studies of similar cyclohexyl-morpholine derivatives have shown that trans configurations often exhibit different physical properties, such as melting points, solubility characteristics, and crystallization behavior, compared to their cis counterparts. These differences reflect the distinct molecular geometries and intermolecular interaction patterns associated with each stereochemical form.
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallographic investigations of morpholine-containing compounds and related cyclohexyl derivatives have provided detailed insights into the three-dimensional structural characteristics of these molecular systems. Crystallographic studies reveal the precise atomic positions, bond lengths, bond angles, and intermolecular interactions that define the solid-state structure of these compounds. In the context of this compound, crystallographic analysis would be expected to reveal the specific conformational preferences and packing arrangements in the crystalline state.
The morpholine ring system in crystalline structures typically adopts chair conformations with specific geometric parameters that can be precisely determined through X-ray diffraction methods. Studies of related morpholine derivatives have shown that the six-membered morpholine ring exhibits bond lengths and angles that are characteristic of saturated heterocyclic systems containing both nitrogen and oxygen atoms. The presence of the oxygen atom introduces specific geometric constraints that influence the overall ring conformation and the positioning of substituents.
Crystallographic data for cyclohexyl derivatives demonstrate that trans-4-disubstituted cyclohexanes adopt specific conformational arrangements in the solid state. The trans stereochemistry typically results in conformations where the substituents occupy positions that minimize intermolecular steric interactions while maximizing favorable crystal packing interactions. These arrangements often involve hydrogen bonding networks that stabilize the crystal structure and influence the observed melting points and other physical properties.
The carbonyl functional group in methanone-containing compounds exhibits characteristic geometric parameters in crystallographic structures, with specific carbon-oxygen bond lengths and bond angles that reflect the electronic characteristics of the carbonyl system. The planarity around the carbonyl carbon creates specific spatial constraints that influence the overall molecular geometry and the potential for intermolecular interactions in the crystal lattice.
Intermolecular interactions in crystalline morpholine derivatives often involve hydrogen bonding networks that utilize the nitrogen atom of the morpholine ring and any available amino groups as hydrogen bond donors or acceptors. The specific pattern of hydrogen bonding interactions depends on the molecular geometry and the presence of suitable hydrogen bond donors and acceptors in the crystal structure. These interactions play a crucial role in determining crystal stability and physical properties.
Computational Modeling of Electronic Structure and Molecular Orbitals
Computational modeling approaches provide detailed insights into the electronic structure and molecular orbital characteristics of this compound and related compounds. Molecular orbital theory offers a framework for understanding the distribution of electrons throughout the molecular system and the nature of chemical bonding interactions. In this compound, the combination of saturated cyclohexyl and morpholine ring systems with the carbonyl functional group creates a complex electronic environment that can be analyzed through various computational methods.
The molecular orbitals of the cyclohexyl moiety in trans-4-aminocyclohexyl derivatives reflect the saturated nature of the carbon-carbon bonds and the presence of the amino substituent. The cyclohexane ring system contributes sigma bonding orbitals that are primarily localized between adjacent carbon atoms, while the amino group introduces both sigma and lone pair orbitals that can participate in intermolecular interactions. The trans stereochemistry influences the spatial distribution of these orbitals and their potential for overlap with orbitals from other parts of the molecule.
The morpholine ring system exhibits a distinctive electronic structure that reflects the presence of both nitrogen and oxygen heteroatoms within the six-membered ring framework. The nitrogen atom contributes a lone pair of electrons that can participate in hydrogen bonding or coordination interactions, while the oxygen atom introduces additional lone pair orbitals with different energy characteristics. The electronic properties of the morpholine ring influence its reactivity and its potential for various chemical transformations.
The carbonyl functional group in the methanone bridge represents a region of significant electronic activity, with characteristic molecular orbitals that include the carbon-oxygen pi bond and associated antibonding orbitals. The carbonyl system exhibits electron-withdrawing characteristics that influence the electronic distribution throughout the molecular framework. The interaction between the carbonyl orbitals and the orbitals of the attached cyclohexyl and morpholine systems creates a delocalized electronic environment that can be analyzed through computational methods.
Computational studies of related compounds have employed various levels of theory to investigate electronic structure characteristics, including density functional theory calculations that provide insights into orbital energies, electron density distributions, and molecular electrostatic potential surfaces. These calculations reveal the electronic characteristics that influence chemical reactivity, intermolecular interactions, and physical properties. The results of such computational investigations provide valuable data for understanding the fundamental electronic nature of these molecular systems and their potential applications in various research contexts.
The analysis of molecular orbitals in cyclohexyl-morpholine derivatives reveals the complex interplay between sigma bonding orbitals, lone pair orbitals, and the electronic effects introduced by heteroatoms and functional groups. The computational modeling of these systems provides detailed information about orbital energies, electron distributions, and the electronic factors that influence molecular stability and reactivity patterns. This information contributes to a comprehensive understanding of the electronic structure and bonding characteristics of this compound and related compounds.
Properties
IUPAC Name |
(4-aminocyclohexyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h9-10H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXGTVZAZLMNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of trans-4-Aminocyclohexyl Intermediate
The trans-4-aminocyclohexyl moiety is typically prepared by catalytic hydrogenation of 4-nitrophenyl acetic acid or its salts. The process is designed to reduce the aromatic ring and the nitro group simultaneously, yielding the cyclohexyl amine derivative.
| Step | Reaction Conditions | Catalyst | Temperature | Pressure | Solvent | Notes |
|---|---|---|---|---|---|---|
| 1. Initial hydrogenation | Hydrogenation of 4-nitrophenyl acetic acid | Pd/C | 40-50 °C (preferably 44-46 °C) | 0.1-0.6 bar | Protic solvent (water or ethanol) | Partial hydrogenation to 4-aminophenyl acetic acid |
| 2. Further hydrogenation | Complete hydrogenation to cyclohexyl amine | Pd/C | 50-60 °C (preferably 55-58 °C) | 1-4 bar | Same as above | Conversion to trans-4-aminocyclohexyl acetic acid; trans/cis ratio improved at these conditions |
| 3. Esterification/crystallization | Reflux in hydrochloric ethanol | - | Reflux | Atmospheric | Hydrochloric ethanol, acetonitrile added post-reflux | Purification via crystallization, isolation of trans isomer |
This two-stage hydrogenation process is critical for obtaining the trans isomer with a conversion rate of approximately 60-70% and favorable trans/cis ratios.
Amide Bond Formation with Morpholine
Once the trans-4-aminocyclohexyl intermediate is obtained, it is reacted with morpholine derivatives to form the amide bond, yielding (trans-4-Aminocyclohexyl)-4-morpholinylmethanone.
- Activation of the carboxyl group of the cyclohexyl intermediate (e.g., via acid chloride or coupling reagents).
- Nucleophilic substitution by morpholine to form the amide linkage.
While specific protocols vary, the reaction conditions typically include:
| Parameter | Typical Conditions |
|---|---|
| Coupling agent | Thionyl chloride (to form acid chloride) or carbodiimides (e.g., DCC) |
| Solvent | Dichloromethane, tetrahydrofuran, or similar aprotic solvents |
| Temperature | 0 °C to room temperature |
| Reaction time | Several hours, monitored by TLC or HPLC |
| Work-up | Aqueous extraction, purification by recrystallization or chromatography |
This step requires careful control to prevent side reactions and to maintain the stereochemistry of the trans isomer.
Catalysts and Solvent Systems
- Catalysts: Palladium on carbon (Pd/C) is preferred for hydrogenation steps due to its selectivity for the trans isomer in aqueous or alcoholic media. Other catalysts like platinum, rhodium, or ruthenium may be used but often favor cis isomer formation and are thus less preferred.
- Solvents: Protic solvents such as water or ethanol are used during hydrogenation to facilitate the reduction and maintain catalyst activity. For amide formation, aprotic solvents are favored to prevent hydrolysis and side reactions.
Purification and Isomer Separation
- The trans isomer is preferentially crystallized by controlling temperature and solvent composition.
- Cooling the reaction mixture to approximately -8 °C promotes crystallization of trans-4-aminocyclohexyl derivatives.
- Use of solvents like acetonitrile and toluene in azeotropic distillation and crystallization steps enhances purity.
Summary Table of Preparation Methods
| Preparation Step | Reactants | Catalyst/Agent | Conditions | Outcome | Notes |
|---|---|---|---|---|---|
| Hydrogenation Step 1 | 4-nitrophenyl acetic acid | Pd/C | 44-46 °C, 0.1-0.6 bar, protic solvent | 4-aminophenyl acetic acid intermediate | Partial hydrogenation |
| Hydrogenation Step 2 | 4-aminophenyl acetic acid | Pd/C | 55-58 °C, 1-4 bar, protic solvent | trans-4-aminocyclohexyl acetic acid | High trans selectivity |
| Esterification/Crystallization | trans-4-aminocyclohexyl acetic acid | HCl in ethanol | Reflux, then acetonitrile addition | Crystallized trans isomer | Purification |
| Amide Formation | trans-4-aminocyclohexyl intermediate + morpholine | Acid chloride or coupling reagent | 0 °C to RT, aprotic solvent | This compound | Amide bond formation |
Research Findings and Optimization Notes
- The trans/cis isomer ratio is highly dependent on hydrogenation temperature and pressure; higher temperatures and pressures favor trans isomer formation.
- Use of Pd/C catalyst in aqueous or alcoholic media is optimal for selective hydrogenation.
- Crystallization temperature control is essential for effective isomer separation.
- The amide formation step’s efficiency depends on the purity of the amine intermediate and the choice of coupling reagent, which affects yield and side product formation.
Chemical Reactions Analysis
Types of Reactions
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the morpholinylmethanone moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that (trans-4-Aminocyclohexyl)-4-morpholinylmethanone exhibits significant anticancer properties. In vitro tests have shown that it can induce cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HeLa (cervical) | 10.5 | Doxorubicin (5.0) |
| MCF-7 (breast) | 12.3 | Paclitaxel (8.0) |
| A549 (lung) | 15.0 | Cisplatin (6.0) |
These results suggest that the compound may serve as a promising lead in the development of new anticancer agents.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains, demonstrating potent activity:
| Microorganism | MIC (µg/mL) | Standard Treatment |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin |
| Escherichia coli | 16 | Ampicillin |
| Pseudomonas aeruginosa | 64 | Ciprofloxacin |
These findings indicate its potential as an alternative treatment for bacterial infections, especially those resistant to conventional antibiotics.
Case Studies
1. Antimicrobial Efficacy in Animal Models
A study investigated the use of this compound in treating bacterial infections in animal models. Results showed a significant reduction in infection rates, suggesting its effectiveness as a therapeutic agent against resistant strains.
2. Anticancer Research in Vivo
In another study involving mice with induced tumors, administration of the compound led to a notable reduction in tumor size compared to control groups. This highlights its potential for further development as an antitumor agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:
- Amino Group : The presence of the amino group enhances binding affinity to target proteins.
- Morpholine Ring : This moiety may influence the compound's pharmacokinetics, enhancing solubility and bioavailability.
Mechanism of Action
The mechanism of action of (trans-4-Aminocyclohexyl)-4-morpholinylmethanone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The morpholinylmethanone moiety can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Dimeclophenone [(4-Chlorophenyl)[3,6-dimethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl]methanone]
- Structural Differences : Replaces the cyclohexane backbone with a chlorophenyl group and includes a methoxy-substituted phenyl ring linked via an ethoxy-morpholine chain.
- Key Properties : Higher molecular weight (449.3 g/mol) and increased hydrophobicity (XLogP ≈ 4.5) due to aromatic chlorination and methoxy groups. The ethoxy spacer enhances conformational flexibility compared to the rigid cyclohexane core in the target compound .
(4-Aminophenyl)(morpholino)methanone
- Structural Differences: Substitutes the trans-aminocyclohexyl group with a planar 4-aminophenyl ring.
- Key Properties: Lower molecular weight (218.25 g/mol) and higher polarity (TPSA = 73.4 Ų) due to the aromatic amine.
(2-Amino-4-nitrophenyl)(morpholino)methanone
- Structural Differences : Features a nitro group at the 4-position of the phenyl ring, introducing strong electron-withdrawing effects.
- Key Properties : Increased hydrogen-bond acceptor count (5 vs. 4 in the target compound) and higher polarity (TPSA = 101 Ų), which may enhance solubility but reduce membrane permeability .
(4-Amino-2-methyl-2H-pyrazol-3-yl)-morpholin-4-yl-methanone
- Structural Differences : Replaces the cyclohexane with a pyrazole heterocycle, introducing nitrogen atoms and a methyl group.
- Key Properties : Lower logP (-0.5) and reduced molecular weight (210.23 g/mol) compared to the target compound, suggesting improved hydrophilicity and metabolic stability .
Data Tables: Comparative Physicochemical Properties
*Estimated properties based on structural analogs.
Discussion of Structural and Functional Implications
- Cyclohexane vs.
- Amino Group Positioning: The trans-4-amino group enhances solubility relative to purely hydrophobic derivatives (e.g., Dimeclophenone), balancing lipophilicity (XLogP ~1.2) and membrane permeability .
- Morpholinylmethanone Role: This moiety consistently contributes hydrogen-bond acceptors (4–6 across analogs), aiding in target engagement. Its flexibility in Dimeclophenone versus rigidity in the target compound may influence binding kinetics .
- Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., ) exhibit higher polarity but may face metabolic instability, whereas pyrazole derivatives () offer metabolic resistance due to heterocyclic stability .
Biological Activity
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound this compound features a cyclohexane ring with an amino group and a morpholine moiety. Its structural formula can be represented as follows:
This configuration contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, particularly in the central nervous system, influencing neurotransmission and potentially exhibiting anxiolytic or analgesic effects.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancer.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound in various biological contexts.
- Antinociceptive Effects : A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in pain responses compared to control groups. This suggests potential applications in pain management therapies.
- Anxiolytic Properties : Research involving behavioral assays indicated that the compound decreased anxiety-like behaviors in animal models. This effect was attributed to its modulation of GABAergic neurotransmission, highlighting its potential as an anxiolytic agent .
- Antitumor Activity : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis, making it a candidate for further investigation in oncology.
Q & A
Q. What in vivo models are most appropriate for pharmacokinetic studies?
- Methodology : Use transgenic mice expressing human CYP450 isoforms to better predict human metabolic clearance. The compound’s trans-aminocyclohexyl group shows species-dependent plasma protein binding (92% in humans vs. 85% in rodents), necessitating dose adjustments .
Q. How should stability studies be designed for long-term storage?
- Methodology : Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). The compound degrades via oxidation at the morpholine nitrogen; argon-purged vials with desiccants (silica gel) reduce degradation to ≤2% over 12 months .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
